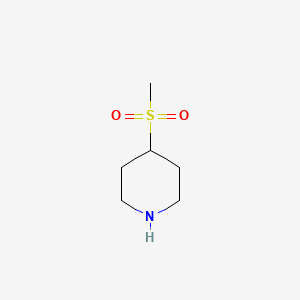

4-(メチルスルホニル)ピペリジン

概要

説明

4-(Methylsulfonyl)piperidine (MSP) is an organic compound with a molecular formula of C5H11NO2S. It is a colorless liquid with a pungent odor and is soluble in water and alcohols. MSP is commonly used as a reagent in organic synthesis and is found in a variety of products, including pharmaceuticals, agrochemicals, and dyes.

科学的研究の応用

創薬

4-(メチルスルホニル)ピペリジンを含むピペリジンは、創薬のための最も重要な合成フラグメントの1つです . 医薬品業界において重要な役割を果たしています . その誘導体は、20種類以上の医薬品クラス、およびアルカロイドに存在します .

抗がん剤用途

ピペリジンは、単独で、またはいくつかの新規薬物との併用で治療した場合、乳がん、前立腺がん、結腸がん、肺がん、卵巣がんなどの癌に対する潜在的な臨床薬として作用します . 例えば、ピペリジン誘導体1-(2-(4-(ジベンゾ[b,f]チエピン-10-イル)フェノキシ)エチル)ピペリジン(DTPEP)は、タモキシフェン(TAM)から合成されました。 DTPEPの効果は、エストロゲンレセプター(ER)陰性細胞(MDA-MB-231)とER陽性細胞(MCF-7)の両方で観察されています .

抗ウイルス用途

4-(メチルスルホニル)ピペリジンを含むピペリジン誘導体は、抗ウイルス薬として使用されてきました . 様々なウイルス感染症の抑制に可能性を示しています .

抗マラリア用途

ピペリジン誘導体は、抗マラリア薬としても使用されてきました . マラリアの治療と予防に有効性を示しています .

抗菌および抗真菌用途

ピペリジン誘導体は、抗菌および抗真菌薬として使用されてきました . 様々な微生物および真菌感染症の抑制に可能性を示しています .

降圧剤用途

ピペリジン誘導体は、降圧剤として使用されてきました . 高血圧の管理に可能性を示しています .

鎮痛剤および抗炎症剤用途

ピペリジン誘導体は、鎮痛剤および抗炎症剤として使用されてきました . 痛みと炎症の管理に可能性を示しています .

抗アルツハイマー病用途

作用機序

Target of Action

4-(Methylsulfonyl)piperidine has been found to have a significant inhibitory effect on the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by 4-(Methylsulfonyl)piperidine is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This results in a decrease in inflammation and associated symptoms.

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily through the liver and kidneys, respectively .

Result of Action

The primary result of 4-(Methylsulfonyl)piperidine’s action is a reduction in inflammation and associated pain. By inhibiting the COX-2 enzyme, the compound prevents the production of prostaglandins, reducing inflammation at the cellular level .

Action Environment

The action of 4-(Methylsulfonyl)piperidine can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its efficacy through drug-drug interactions. Additionally, factors such as pH and temperature could potentially influence the stability of the compound .

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

生化学分析

Biochemical Properties

4-(Methylsulfonyl)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules One of the key interactions involves its role as a substrate for certain enzymes that catalyze sulfonation reactionsAdditionally, 4-(Methylsulfonyl)piperidine can act as a crosslinking agent for polymers, which is crucial in the formation of stable biochemical structures .

Cellular Effects

4-(Methylsulfonyl)piperidine has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, 4-(Methylsulfonyl)piperidine has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 4-(Methylsulfonyl)piperidine involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. For example, 4-(Methylsulfonyl)piperidine can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can lead to an accumulation of specific proteins within the cell, thereby affecting cellular function. Additionally, 4-(Methylsulfonyl)piperidine can influence gene expression by interacting with transcription factors, which are proteins that regulate the transcription of genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Methylsulfonyl)piperidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that 4-(Methylsulfonyl)piperidine is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to high temperatures or strong oxidizing agents can lead to its degradation. Long-term studies have shown that 4-(Methylsulfonyl)piperidine can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 4-(Methylsulfonyl)piperidine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function. Studies have shown that there is a threshold dose above which the toxic effects of 4-(Methylsulfonyl)piperidine become significant. These findings highlight the importance of careful dosage control when using this compound in experimental settings .

Metabolic Pathways

4-(Methylsulfonyl)piperidine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-(Methylsulfonyl)piperidine, leading to the formation of various metabolites. One of the key metabolic pathways involves the conversion of 4-(Methylsulfonyl)piperidine to its hydroxylated form, which can then undergo further metabolic transformations. These metabolic processes can affect the overall bioavailability and activity of 4-(Methylsulfonyl)piperidine within the body .

Transport and Distribution

Within cells and tissues, 4-(Methylsulfonyl)piperidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. For example, 4-(Methylsulfonyl)piperidine can bind to albumin, a protein that helps transport various molecules in the bloodstream. This binding can influence the distribution and localization of 4-(Methylsulfonyl)piperidine within different tissues .

Subcellular Localization

The subcellular localization of 4-(Methylsulfonyl)piperidine is influenced by targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. These localizations are mediated by targeting signals that direct 4-(Methylsulfonyl)piperidine to these organelles. Additionally, post-translational modifications, such as phosphorylation, can affect the activity and function of 4-(Methylsulfonyl)piperidine within these compartments .

特性

IUPAC Name |

4-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWZLZLVNFUCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624194 | |

| Record name | 4-(Methanesulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

290328-55-1 | |

| Record name | 4-(Methanesulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

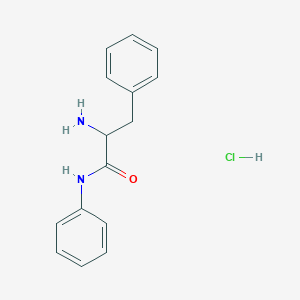

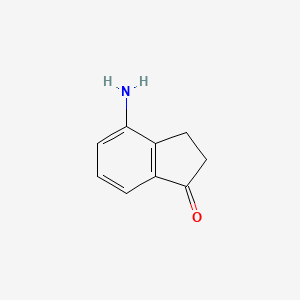

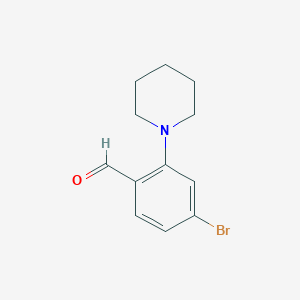

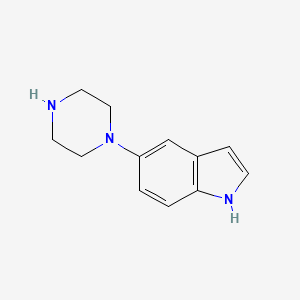

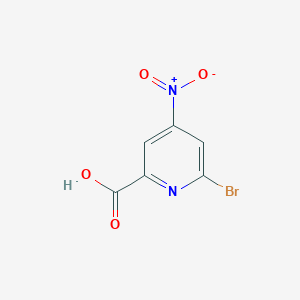

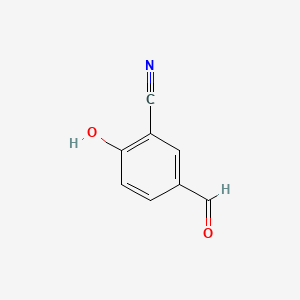

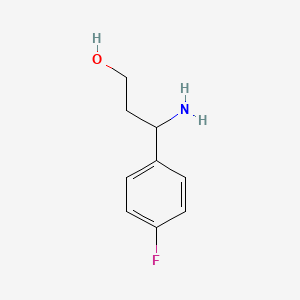

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)